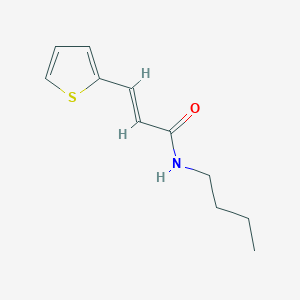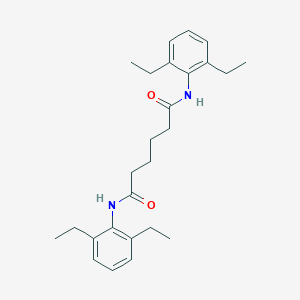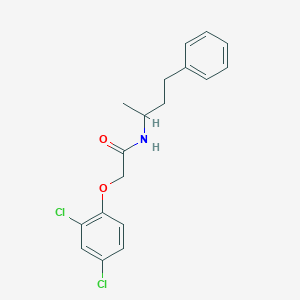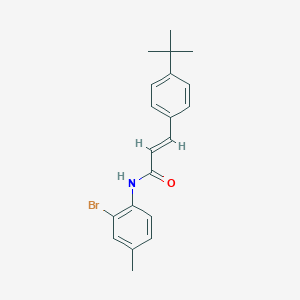![molecular formula C36H33ClN2O3 B329656 11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B329656.png)
11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a molecular formula of C36H33ClN2O3 and a molecular weight of 577.1 g/mol. This compound is characterized by its unique dibenzo[b,e][1,4]diazepin-1-one core structure, which is substituted with various functional groups, including benzyloxy and chlorophenyl groups.
Preparation Methods
The synthesis of 11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the benzyloxy group: This is achieved through a nucleophilic substitution reaction, where a benzyloxy group is introduced to the phenyl ring.
Acetylation of the chlorophenyl group: The chlorophenyl group is acetylated using acetyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The benzyloxy and chlorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
11-[4-(BENZYLOXY)PHENYL]-10-[2-(4-CHLOROPHENYL)ACETYL]-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be compared with other similar compounds, such as:
Dibenzo[b,e][1,4]diazepin-1-one derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyloxy-substituted compounds: Compounds with benzyloxy groups exhibit similar reactivity and can be used as analogs in comparative studies.
Chlorophenyl-substituted compounds: These compounds have similar functional groups and can be used to study the effects of chlorophenyl substitution on chemical and biological properties.
Properties
Molecular Formula |
C36H33ClN2O3 |
|---|---|
Molecular Weight |
577.1 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)acetyl]-9,9-dimethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C36H33ClN2O3/c1-36(2)21-30-34(32(40)22-36)35(26-14-18-28(19-15-26)42-23-25-8-4-3-5-9-25)39(31-11-7-6-10-29(31)38-30)33(41)20-24-12-16-27(37)17-13-24/h3-19,35,38H,20-23H2,1-2H3 |
InChI Key |
OKZPCKQORSUVNY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Bis[(4-fluorophenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B329575.png)
![2-(3,4-dimethoxyphenyl)-N-{3-[({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)methyl]benzyl}-4-quinolinecarboxamide](/img/structure/B329577.png)


![Methyl 2-[(4-isopropylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329580.png)
![N-{6-[(2,4-dimethoxybenzoyl)amino]-2-pyridinyl}-2,4-dimethoxybenzamide](/img/structure/B329581.png)

![2,5-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B329586.png)
![(2-ethoxy-6-iodo-4-{(Z)-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B329587.png)
![2-(4-chlorophenoxy)-N-[3-({[(4-chlorophenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B329590.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-methylbenzamide](/img/structure/B329594.png)
![N-[4-(diethylamino)phenyl]-2-phenoxybutanamide](/img/structure/B329596.png)
